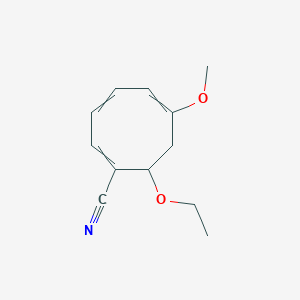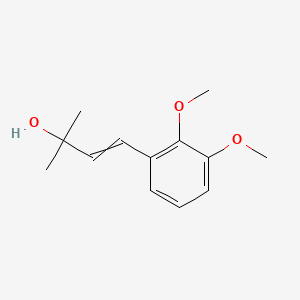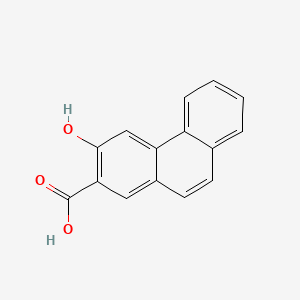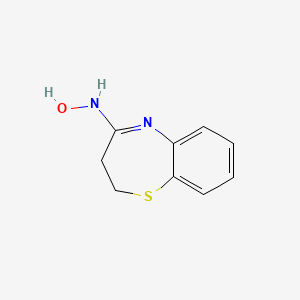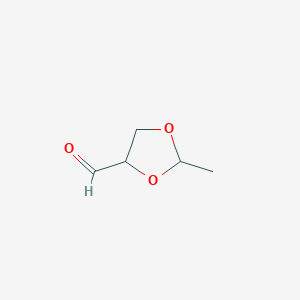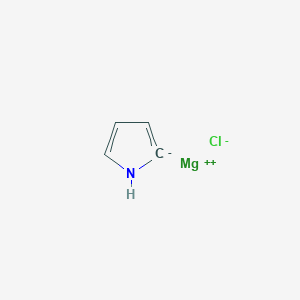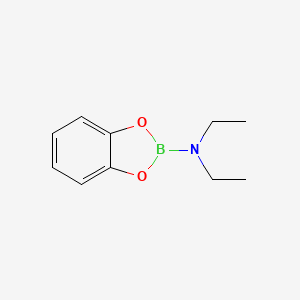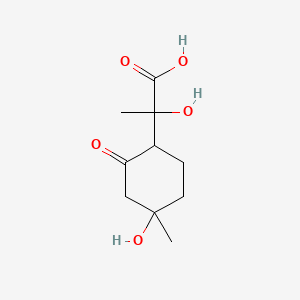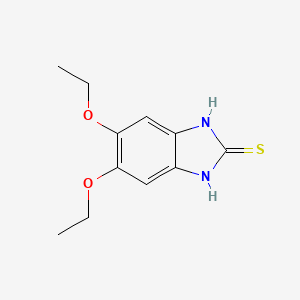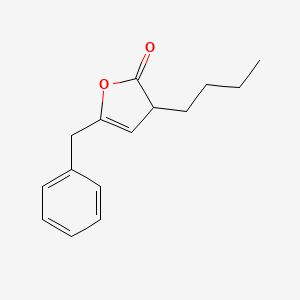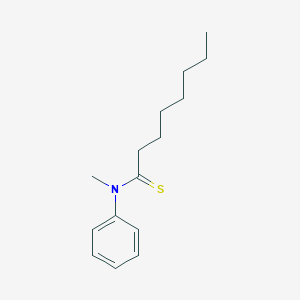
Octanethioamide, N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanethioamide, N-methyl-N-phenyl- is an organic compound belonging to the class of amides It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanethioamide, N-methyl-N-phenyl- typically involves the reaction of octanoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired thioamide.
Industrial Production Methods
In an industrial setting, the production of Octanethioamide, N-methyl-N-phenyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Octanethioamide, N-methyl-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanethioamide, N-methyl-N-phenyl- involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simple amide with a benzene ring.
Thioacetamide: A thioamide with a simpler structure.
N-methyl-N-phenylacetamide: An amide with similar substituents but lacking the thioamide group.
Uniqueness
Octanethioamide, N-methyl-N-phenyl- is unique due to the presence of both a long alkyl chain and a thioamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112363-20-9 |
|---|---|
Molecular Formula |
C15H23NS |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
N-methyl-N-phenyloctanethioamide |
InChI |
InChI=1S/C15H23NS/c1-3-4-5-6-10-13-15(17)16(2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |
InChI Key |
ZMEFBPSNCRKQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=S)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
